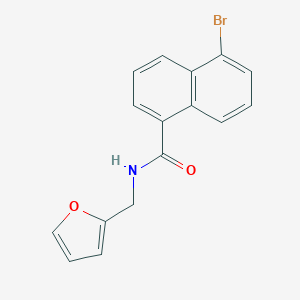

![molecular formula C19H16N2O4 B245105 N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B245105.png)

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide, also known as PA-824, is a novel anti-tuberculosis drug that has shown promising results in preclinical studies. It is a prodrug that is activated by the enzyme Mycobacterium tuberculosis coenzyme F420-dependent nitroreductase (Ddn), which is only present in the tuberculosis-causing bacteria. PA-824 has a unique mechanism of action that targets both the replicating and non-replicating forms of the bacteria, making it a potential candidate for the treatment of drug-resistant tuberculosis.

Mecanismo De Acción

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is a prodrug that is activated by the enzyme Ddn, which is only present in Mycobacterium tuberculosis. Once activated, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is converted into a reactive intermediate that can target multiple enzymes and pathways in the bacteria. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the electron transport chain, leading to the depletion of ATP and the accumulation of toxic intermediates that can damage the bacterial cell.

Biochemical and Physiological Effects:

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been shown to have a potent bactericidal effect against Mycobacterium tuberculosis. It can target both replicating and non-replicating forms of the bacteria, making it effective against persistent infections. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has also been shown to have a low potential for drug resistance development, which is a major concern with current tuberculosis treatments. In addition, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has several advantages for use in laboratory experiments. It is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a versatile tool for studying the bacteria. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has also been shown to have a low potential for drug resistance development, which is important for long-term studies. However, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is a prodrug that requires activation by the enzyme Ddn, which is only present in Mycobacterium tuberculosis. This limits its use in studies of other bacterial species.

Direcciones Futuras

There are several areas of future research for N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide. One area is the development of combination therapies that include N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide and other anti-tuberculosis drugs. This could potentially increase the efficacy of tuberculosis treatment and reduce the risk of drug resistance development. Another area of research is the optimization of the synthesis method for N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide, which could lead to improvements in yield and purity. Finally, further studies are needed to evaluate the safety and efficacy of N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide in humans, particularly in the context of drug-resistant tuberculosis.

Métodos De Síntesis

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzoic acid with phenoxyacetic acid followed by the condensation of the resulting product with 2-furoyl chloride. The final product is obtained by the reduction of the nitro group using a palladium-catalyzed hydrogenation reaction.

Aplicaciones Científicas De Investigación

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of tuberculosis. In vitro studies have shown that N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In vivo studies in animal models have demonstrated that N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has a potent bactericidal effect and can reduce the bacterial burden in the lungs of infected animals. Clinical trials are currently underway to evaluate the safety and efficacy of N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide in humans.

Propiedades

Fórmula molecular |

C19H16N2O4 |

|---|---|

Peso molecular |

336.3 g/mol |

Nombre IUPAC |

N-[3-[(2-phenoxyacetyl)amino]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C19H16N2O4/c22-18(13-25-16-8-2-1-3-9-16)20-14-6-4-7-15(12-14)21-19(23)17-10-5-11-24-17/h1-12H,13H2,(H,20,22)(H,21,23) |

Clave InChI |

SUMBUIOOYCQDNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 |

SMILES canónico |

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B245026.png)

![2-(4-chloro-2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B245027.png)

![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)

![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)

![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)

![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)

![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)